![molecular formula C20H20N2O6S B2500418 butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate CAS No. 443108-51-8](/img/structure/B2500418.png)
butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
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Overview
Description
Butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate, also known as BDOAB, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and materials science. BDOAB is a member of the benzothiazole family, which is characterized by its heterocyclic structure containing both nitrogen and sulfur atoms.
Scientific Research Applications
Anti-inflammatory and Anti-cancer Properties
NOSH-Aspirin, a novel Nitric Oxide-Hydrogen Sulfide-releasing hybrid, represents a new class of anti-inflammatory pharmaceuticals. These compounds, including NOSH-1, exhibit potent anti-cancer properties across various human cancer cell lines without cellular toxicity. NOSH-1's efficacy is highlighted by its significant inhibitory effect on colon cancer cells and comparable anti-inflammatory properties to aspirin in animal models (Kodela, Chattopadhyay, & Kashfi, 2012).
Synthesis and Physicochemical Properties
The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been explored for their antioxidant activities and physicochemical properties. These derivatives show potential as antioxidants, demonstrating activities such as free radical scavenging comparable to standard antioxidants (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Luminescent Properties
Enhanced luminescent iridium(III) complexes bearing aryltriazole cyclometallated ligands have been developed, emitting from yellow to sky blue. These complexes, with increased brilliance due to benzyl groups sterically shielding the iridium center, offer insights into light-emitting materials for potential applications in light-emitting electrochemical cells (Ladouceur, Fortin, & Zysman‐Colman, 2011).
Antimicrobial and Antitumor Activity
The synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles and their evaluation for antimicrobial and antitumor activities provide a foundation for developing new therapeutic agents. These compounds show promise in combating bacterial, fungal infections, and inhibiting tumor growth, underscoring the potential for novel drug development (Konstantinova et al., 2009).
Spectroscopic and Antimicrobial Studies
Reactive, spectroscopic, and antimicrobial assessments of certain benzoxazole derivatives highlight their significant antimicrobial activities against various bacteria and yeasts. These studies not only advance the understanding of these compounds' biological properties but also their potential application in addressing microbial resistance (Mary et al., 2017).
Mechanism of Action
Target of action
The compound belongs to the class of isothiazolinones . Isothiazolinones are often used as biocides due to their bacteriostatic and fungiostatic activity . Therefore, the primary targets of this compound could be certain types of bacteria and fungi.
Biochemical pathways
Isothiazolinones might interfere with essential biochemical processes in bacteria and fungi, such as cell wall synthesis or dna replication .
Pharmacokinetics
Isothiazolinones, in general, can be absorbed through the skin and mucous membranes .
Result of action
As a biocide, it likely results in the death or inhibition of growth of bacteria and fungi .
properties
IUPAC Name |
butyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-2-3-12-28-20(25)14-8-10-15(11-9-14)21-18(23)13-22-19(24)16-6-4-5-7-17(16)29(22,26)27/h4-11H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFYIEXWABJJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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